molecular formula C7H13N3S2 B3135292 ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide CAS No. 400088-56-4

ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide

Cat. No.: B3135292
CAS No.: 400088-56-4
M. Wt: 203.3 g/mol
InChI Key: BEWZYHQLGHUVRG-UHFFFAOYSA-N
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Description

Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide is a high-purity chemical reagent with the molecular formula C8H14N2S2 , designed for pharmaceutical and agrochemical research. This specialized compound features a unique molecular architecture combining a 1,2,4-triazole heterocycle with dual sulfide functionalities, making it a valuable scaffold in medicinal chemistry and drug discovery. Researchers utilize this reagent as a key synthetic intermediate for developing novel active molecules, particularly in constructing triazole-sulfide hybrids that demonstrate potential biological activity. The presence of both sulfur and nitrogen-containing heterocycles enables versatile chemical modifications, facilitating structure-activity relationship studies and molecular optimization. The compound is provided with comprehensive characterization data and is strictly intended for research applications in laboratory settings only.

Properties

IUPAC Name

5-[bis(ethylsulfanyl)methyl]-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWZYHQLGHUVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C1=NC=NN1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264857
Record name 5-[Bis(ethylthio)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400088-56-4
Record name 5-[Bis(ethylthio)methyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400088-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[Bis(ethylthio)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide typically involves the use of triazole derivatives as starting materials. One common method is the Mitsunobu reaction, which involves the reaction of (S)-(-) ethyl lactate with 4-bromo-2-methoxy phenol using diisopropylazodicarboxylate (DIAD) as a reagent . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Chemistry

Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Leading to thiols or sulfides.
  • Substitution Reactions : Where functional groups can be replaced under catalyzed conditions.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It may interact with specific enzymes by binding to their active sites, thus inhibiting their catalytic activity. This characteristic is crucial for developing new therapeutic agents targeting various diseases.

Medicine

This compound is being explored as a lead compound in the development of:

  • Antimicrobial Agents : Due to its ability to inhibit bacterial growth.
  • Anticancer Agents : Investigated for its potential efficacy against cancer cells.

Recent studies have shown promising results in its ability to combat resistant strains of bacteria and tumor cells in vitro.

Industry

In industrial applications, this compound is utilized in the production of:

  • Dyes and Photographic Materials : Its chemical properties allow it to act as a dye precursor.
  • Corrosion Inhibitors : Used in formulations to protect metals from corrosion.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Activity : A study demonstrated its effectiveness against multiple strains of bacteria, showing significant inhibition zones compared to control substances.
  • Anticancer Properties : Research indicated that this compound exhibited cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Synthesis of Complex Molecules : Researchers successfully used this compound as a precursor in synthesizing more complex heterocycles that possess biological activity.

Mechanism of Action

The mechanism of action of ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Triazole-Based Enantiomers ()

The compounds in (e.g., 96 , 97 , 101 , 102 ) share a 1H-1,2,4-triazol-3-yl moiety but differ in substituents:

  • Substituent Comparison :
    • Target Compound : Ethylsulfanyl and methyl sulfide groups.
    • Compounds : Trifluoromethylphenyl, difluoromethylpyridin, or cyclopropyl groups.
  • Synthesis : Both likely employ triazole amines (e.g., 1-(1-triphenylmethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine) as precursors. The target’s synthesis may similarly use SFC (Supercritical Fluid Chromatography) for enantiomeric resolution, as seen in .
  • Purity Analysis : HPLC and SFC methods from could apply to the target for purity validation.

Sulfonylurea Herbicides ()

highlights sulfonylurea pesticides (e.g., metsulfuron methyl) with triazine cores and sulfonyl groups. Comparisons include:

  • Heterocyclic Core :
    • Target : 1,2,4-Triazole (5-membered ring).
    • : 1,3,5-Triazine (6-membered ring).
  • Sulfur Functionalization :
    • Target : Sulfide (C-S-C) bonds.
    • : Sulfonyl (SO₂) groups.
  • Applications : Sulfonylureas inhibit acetolactate synthase in plants, while the target’s sulfide groups may confer distinct bioactivity, possibly in antifungal or pesticidal roles .

Key Insight : The triazole core in the target may enhance metal-binding capacity compared to triazine-based herbicides, influencing its mechanism of action .

Data Tables

Table 2: Functional Group Comparison with Sulfonylureas

Compound Type Core Heterocycle Sulfur Functionalization Typical Application
Target Compound 1,2,4-Triazole Sulfide (C-S-C) Hypothetical: Pesticide/Antifungal
: Metsulfuron methyl 1,3,5-Triazine Sulfonyl (SO₂) Herbicide

Research Implications

  • Synthetic Optimization : The SFC techniques from could resolve chiral centers in the target compound, enhancing enantiopurity for pharmacological studies .

Limitations in Evidence

Direct data on ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide are absent in the provided evidence.

Biological Activity

Ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide is a compound belonging to the class of triazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Triazole Derivatives

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their role as antifungal, antibacterial, and anticancer agents. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in drug development.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary based on the specific biological context and application.

Biological Activity Studies

Recent studies have evaluated the biological activity of various triazole derivatives, including this compound. Key findings include:

  • Antimicrobial Activity : Triazole derivatives have shown efficacy against a range of bacterial strains. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial properties .
  • Anti-inflammatory Effects : Research indicates that triazole derivatives can modulate cytokine release in immune cells. For example, studies on related compounds have shown a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) . This suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : Triazole derivatives are being explored for their anticancer properties. In vitro studies have indicated that certain triazole compounds can inhibit the proliferation of cancer cell lines, including breast cancer cells . The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways.

Comparative Analysis

To understand the unique properties of this compound compared to other triazole compounds, a comparative analysis was conducted:

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntimicrobial, Anti-inflammatoryEnzyme inhibition
1,2,3-TriazolesStructureAntifungalDisruption of cell membrane
Indole DerivativesStructureAnticancerApoptosis induction

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study 1 : A recent investigation evaluated the antimicrobial activity of triazole derivatives against common pathogens. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
  • Study 2 : Another study focused on anti-inflammatory effects in a mouse model of arthritis. The administration of triazole derivatives resulted in decreased inflammation markers and improved clinical scores compared to control groups .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions (e.g., triazole ring protons at δ 8.44–9.49 ppm) .
  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., bond lengths: C–S ≈ 1.81 Å, S–C–S angles ≈ 104°) .
  • Mass spectrometry (ESIMS) : Verify molecular weight (e.g., m/z 456.1 for brominated analogs) and purity (>95% via HPLC) .

How can stereochemical contradictions in enantiomer activity be resolved during pharmacological studies?

Advanced
Stereoisomers often exhibit divergent biological activities. For example:

  • SFC separation : Resolve enantiomers using chiral columns (e.g., LuxA1 with methanol co-solvent), noting retention time differences (e.g., 1.41 vs. 2.45 min) .
  • In vivo testing : Compare LD50_{50} values (e.g., 160.6 vs. 391.7 mg/kg) and biochemical markers (AST, ALT) to correlate structure-activity relationships .
  • Cohort software : Apply statistical tools to analyze dose-response variability in biological assays .

What experimental designs are recommended for evaluating the compound’s biological activity in rodent models?

Q. Advanced

  • Toxicity profiling : Use four-dose serial testing to calculate LD50_{50}, with post-mortem histopathology to assess liver/kidney damage (e.g., hepatic necrosis, glomerular atrophy) .
  • Biochemical markers : Monitor serum urea, creatinine, and transaminases (AST/ALT) as indicators of organ toxicity .
  • Field trials : Compare bait efficacy (e.g., 68.4% reduction in rat populations) against commercial rodenticides, ensuring compliance with ethical guidelines .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced

  • SHELX refinement : Use SHELXL for high-resolution structures, particularly for twinned crystals or high-symmetry space groups .
  • Thermal ellipsoid analysis : Assess disorder in ethylsulfanyl groups (e.g., anisotropic displacement parameters > 0.05 Ų indicate flexibility) .
  • Hydrogen bonding networks : Map interactions (e.g., N–H···O=S) to predict stability and reactivity .

What mechanistic insights explain the compound’s reactivity under oxidative or reductive conditions?

Q. Advanced

  • Oxidation : The sulfanyl group (-S-) converts to sulfone (-SO2_2-) using H2 _2O2_2, altering biological activity (e.g., reduced rodenticide efficacy) .
  • Reduction : LiAlH4_4 reduces sulfoxides to thiols, enabling thiol-ene click chemistry for derivatization .
  • Substitution : Alkyl halides replace sulfanyl groups under basic conditions (e.g., K2 _2CO3_3/DMF), forming analogs with modified pharmacokinetics .

How can stability issues in aqueous or acidic media be mitigated during formulation?

Q. Basic

  • pH control : Buffered solutions (pH 6–8) prevent hydrolysis of the triazole ring .
  • Lyophilization : Improve shelf-life by removing water, as moisture accelerates sulfoxide formation .
  • Protective groups : Use triphenylmethyl (Tr) groups to shield reactive NH sites during synthesis .

What strategies address contradictory data in purity assessments (e.g., HPLC vs. SFC)?

Q. Advanced

  • Orthogonal methods : Cross-validate using HPLC (reverse-phase C18) and SFC (chiral columns) to detect co-eluting impurities .
  • NMR integration : Compare peak areas for residual solvents or byproducts (e.g., DMF at δ 2.7–2.9 ppm) .
  • DSC (Differential Scanning Calorimetry) : Detect polymorphic forms that may skew purity readings .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide
Reactant of Route 2
ethyl (ethylsulfanyl)(1H-1,2,4-triazol-3-yl)methyl sulfide

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